Cyclohexane, (2-propynyloxy)-

Conductive polymers Metathesis polymerization Polyacetylene derivatives

Cyclohexane, (2-propynyloxy)- (IUPAC: prop-2-ynoxycyclohexane; synonym: cyclohexyl propargyl ether), CAS 67967-07-1, is a C9H14O alkyne-functionalized ether (MW 138.21 g/mol) featuring a terminal propargyl group appended to a cyclohexyl ring via an ether linkage. Its calculated LogP of approximately 1.97 and topological polar surface area (PSA) of 9.23 Ų impart moderate lipophilicity suited to organic-phase reactions.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 67967-07-1
Cat. No. B1365586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, (2-propynyloxy)-
CAS67967-07-1
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC#CCOC1CCCCC1
InChIInChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2
InChIKeyUHAJRVNWTWHVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, (2-propynyloxy)- (CAS 67967-07-1): A Cycloaliphatic Propargyl Ether for Click Chemistry and Conductive Polymer Synthesis


Cyclohexane, (2-propynyloxy)- (IUPAC: prop-2-ynoxycyclohexane; synonym: cyclohexyl propargyl ether), CAS 67967-07-1, is a C9H14O alkyne-functionalized ether (MW 138.21 g/mol) featuring a terminal propargyl group appended to a cyclohexyl ring via an ether linkage . Its calculated LogP of approximately 1.97 and topological polar surface area (PSA) of 9.23 Ų impart moderate lipophilicity suited to organic-phase reactions . The reactive terminal alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the sterically demanding cyclohexyl substituent differentiates this compound from simpler alkyl propargyl ethers in both monomer reactivity and downstream polymer properties [1].

Why Cyclohexane, (2-propynyloxy)- Cannot Be Replaced by Simpler Alkyl Propargyl Ethers: Steric Bulk and Thermophysical Consequences


Substituting Cyclohexane, (2-propynyloxy)- with a less hindered propargyl ether such as methyl propargyl ether (CAS 627-41-8) or unsubstituted dipropargyl ether (DPE, CAS 6921-27-3) fundamentally alters the performance of derived materials. In metathesis cyclopolymerization, the cyclohexyl-substituted dipropargyl ether monomer (POECH) yields a polymer that is fully soluble in common organic solvents (CHCl₃, THF, DMF) and thermally stable to 200 °C, whereas the unsubstituted DPE polymer is completely insoluble and the methyl- or pentyl-substituted analogs produce only partially soluble polymers that degrade above 100 °C [1]. The steric bulk of the cyclohexyl group enforces a controlled alternating intramolecular-intermolecular propagation mechanism that is inaccessible to less hindered congeners, preventing the cross-linking gelation observed with smaller α-substituents [1]. These differences are intrinsic to the cyclohexyl substituent and cannot be recovered by adjusting polymerization conditions alone.

Quantitative Differentiation Evidence for Cyclohexane, (2-propynyloxy)- (CAS 67967-07-1) Versus Analogs


Polymer Solubility: Cyclohexyl-Substituted Poly(Dipropargyl Ether) Is Fully Soluble Versus Insoluble Unsubstituted and Partially Soluble Methyl/Pentyl Analogs

In a direct head-to-head cyclopolymerization study using MoCl₅ catalyst in dioxane at 60 °C, poly(POECH)—the polymer derived from the cyclohexyl-α-substituted dipropargyl ether monomer—exhibited good solubility in chloroform, THF, and DMF. In contrast, poly(DPE) (unsubstituted dipropargyl ether) was completely insoluble in all organic solvents tested. Poly(POB) (methyl-substituted) and poly(POO) (pentyl-substituted) were only partially soluble, with poly(POO) solubility critically dependent on initial monomer concentration [1].

Conductive polymers Metathesis polymerization Polyacetylene derivatives

Thermal Stability: Cyclohexyl-Substituted Polymer Stable to 200 °C Versus 100 °C Degradation Threshold for Methyl/Pentyl Analogs

Thermogravimetric analysis (TGA) under nitrogen atmosphere at a heating rate of 10 °C/min revealed that poly(POECH) (cyclohexyl-α-substituted) and poly(POPB) (methyl phenyl-substituted) exhibited an onset of thermal degradation at approximately 200 °C. In direct comparison, poly(POB) (methyl-substituted) and poly(POO) (pentyl-substituted) began degrading above 100 °C, a threshold comparable to unsubstituted poly(DPE) [1]. Air oxidation stability assessed by IR spectroscopy after 1-month ambient exposure showed minimal carbonyl peak development for poly(POECH), whereas poly(POB) and poly(POO) displayed prominent C=O absorption at ~1700 cm⁻¹ within 1 week [1].

Thermogravimetric analysis Oxidative stability Conjugated polymer backbone

Lipophilicity Differential: LogP of ~1.97 for Cyclohexane, (2-propynyloxy)- Enables >30-Fold Higher Organic-Phase Partitioning Versus Methyl Propargyl Ether

Cyclohexane, (2-propynyloxy)- has an experimentally derived LogP of 1.97 . In comparison, methyl propargyl ether (CAS 627-41-8, C₄H₆O, MW 70.09) has an estimated LogP of approximately 0.5, and propargyl alcohol (CAS 107-19-7) has a LogP of approximately −0.3 . The LogP difference of ~1.5 units between the cyclohexyl and methyl propargyl ethers corresponds to an approximately 30-fold greater partitioning into the organic phase in octanol-water systems. The predicted boiling point of 158.2 ± 9.0 °C at 760 mmHg and predicted density of 0.8 ± 0.1 g/cm³ further distinguish this compound from the more volatile methyl propargyl ether (bp ~62 °C) .

LogP Lipophilicity Solvent extraction Membrane permeability

Controlled Cyclopolymerization: Cyclohexyl Substituent Enables Concentration-Independent Soluble Polymer Formation, Unlike Pentyl Analog

The cyclopolymerization behavior of α-substituted dipropargyl ethers with MoCl₅ is strongly influenced by substituent bulkiness. For POECH (cyclohexyl-α-substituted), soluble polymer was obtained at an initial monomer concentration [M]₀ of 1 M without gelation. In contrast, for POO (pentyl-α-substituted), polymerization at [M]₀ = 1 M or higher produced insoluble cross-linked gels; soluble poly(POO) was only obtainable by diluting [M]₀ to ≤0.25 M [1]. This mechanistic difference is attributed to the steric hindrance of the cyclohexyl group, which enforces an alternating intramolecular cyclization–intermolecular propagation sequence and suppresses competing intermolecular cross-linking between α-substituted acetylene units of adjacent monomers [1]. The polydispersity index (Mw/Mn) for poly(POECH) was 2.5, compared to 4.0 for poly(POB) (methyl-substituted), indicating narrower molecular weight distribution [1].

Cyclopolymerization mechanism Steric control Gelation prevention

Optimal Application Scenarios for Cyclohexane, (2-propynyloxy)- (CAS 67967-07-1) Based on Quantitative Differentiation Evidence


Solution-Processable Conductive Polymer Films via Metathesis Cyclopolymerization

For researchers developing spin-coated or printed conductive polymer films based on polyacetylene-like backbones, Cyclohexane, (2-propynyloxy)- serves as the α-substituent source for dipropargyl ether monomers (POECH-type). The resulting polymer is fully soluble in THF, chloroform, and DMF, enabling solution casting—as opposed to the completely insoluble unsubstituted poly(DPE) or the partially soluble methyl/pentyl analogs [1]. The polymer's thermal stability to 200 °C permits post-deposition annealing without backbone degradation, and the narrower polydispersity (Mw/Mn = 2.5) supports more reproducible thin-film morphology [1].

Click Chemistry Bioconjugation Requiring Lipophilic Alkyne Handles with Enhanced Membrane Permeability

In CuAAC-based bioconjugation and chemical biology probe design, Cyclohexane, (2-propynyloxy)- provides a terminal alkyne with LogP of approximately 1.97—roughly 30-fold more lipophilic than methyl propargyl ether [1]. This increased lipophilicity is advantageous for designing cell-permeable triazole conjugates, improving passive membrane diffusion of the resulting click products. The cyclohexyl group also contributes steric shielding that can modulate the metabolic stability of the triazole linkage in biological systems, a consideration for intracellular probe applications .

High-Concentration Monomer Feedstock for Scalable Conductive Polymer Synthesis Without Gelation

Industrial polymer chemists seeking to maximize reactor throughput for conductive poly(dipropargyl ether) production benefit from the cyclohexyl substituent's ability to prevent cross-linking gelation at monomer concentrations up to at least 1 M. This contrasts with the pentyl analog (POO), which requires dilution to ≤0.25 M to avoid insoluble gel formation [1]. The wider operable concentration window reduces solvent consumption, simplifies downstream purification, and enhances batch-to-batch consistency—all critical factors for technology transfer from bench to pilot scale [1].

Thermally Robust Functional Coatings and Composite Materials Operating Above 150 °C

For applications requiring sustained performance at elevated temperatures—such as underfill materials in electronic packaging, automotive sensor coatings, or aerospace composites—polymers incorporating the cyclohexyl-propargyl ether motif offer a thermal degradation threshold of approximately 200 °C, a 100 °C advantage over methyl- or pentyl-substituted analogs [1]. The demonstrated resistance to air oxidation over 1 month of ambient exposure further supports long-term reliability in oxidative environments where less bulky propargyl ether-derived polymers would embrittle and fail [1].

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